2,3,4,4',5,6-Hexabromodiphenyl ether

Description

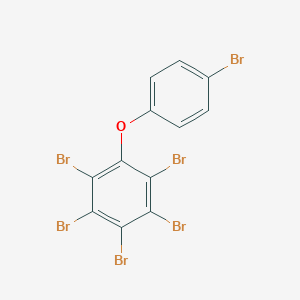

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-3-6(4-2-5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYODBMKQYVNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879965 | |

| Record name | BDE-166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-58-0 | |

| Record name | 2,3,4,4',5,6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5,6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0612NYE44G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution

Presence in Biota, Including Human Tissues and Wildlife

BDE-154 has been consistently detected in human tissues, including blood, milk, and adipose tissue. lgcstandards.comcornell.edu Its presence in human milk is of particular concern as it represents a direct exposure route for infants. lgcstandards.com Studies have shown that BDE-154 is among the frequently detected congeners in human samples, alongside other PBDEs like BDE-28, 47, 99, 100, 153, and 183. cornell.edu In wildlife, BDE-154 has been identified in a range of species, including marine mammals, birds, and fish. basel.int For instance, it has been detected in marine fishes, with some studies suggesting that its presence could be a result of the debromination of higher-brominated congeners like BDE-183 and BDE-209. cornell.edu

Distribution in Abiotic Environmental Matrices

BDE-154 is also found in various non-living environmental media, reflecting its persistence and tendency to associate with particulate matter.

Due to their hydrophobic nature, PBDEs, including BDE-154, tend to adsorb to organic matter in soil and sediment. cornell.edu This makes these matrices significant sinks and long-term reservoirs for these contaminants. cornell.edu BDE-154 has been widely found in sediment samples from various aquatic environments. isotope.com

In aquatic systems, BDE-154 is typically found at low concentrations in the water column due to its low water solubility. wikipedia.org It is more commonly associated with suspended particulate matter and bottom sediments. nih.gov Its presence in aquatic environments can lead to uptake by aquatic organisms and subsequent bioaccumulation in the food web.

Environmental Fate and Transport Mechanisms of 2,3,4,4 ,5,6 Hexabromodiphenyl Ether

Persistence of 2,3,4,4',5,6-Hexabromodiphenyl Ether in Environmental Media

Hexabromodiphenyl ethers are recognized as persistent organic pollutants (POPs), a classification that stems from their resistance to degradation through chemical, biological, and photolytic processes. epa.govwikipedia.org This persistence allows them to remain in the environment for extended periods, enabling accumulation in various environmental compartments and biota. The environmental half-life of a chemical is a key indicator of its persistence. For a substance to be considered persistent in soil or sediment under regulations like REACH, the degradation half-life (DT50) must be greater than 120 days in soil or 180 days in sediment. pnnl.gov

Degradation Pathways of this compound

The degradation of BDE-166, like other PBDEs, is a slow process that can occur through several pathways. The primary mechanisms involve the removal of bromine atoms (debromination), which can be initiated by light (photolysis) or mediated by microorganisms.

Photolytic degradation is a significant transformation pathway for PBDEs, particularly for the higher brominated congeners. epa.gov This process occurs when the molecule absorbs energy from ultraviolet (UV) light, leading to the cleavage of carbon-bromine (C-Br) bonds. The primary mechanism is sequential reductive debromination, where bromine atoms are progressively removed, resulting in the formation of lower-brominated diphenyl ethers. epa.gov

Studies on various PBDE congeners have shown that the rate of photodegradation generally decreases as the number of bromine substituents decreases. wikipedia.org The degradation of decaBDE (BDE-209), for example, yields a series of nona-, octa-, hepta-, and hexa-BDEs. wikipedia.org Research indicates that debromination occurs preferentially at the para and meta positions over the ortho positions. epa.gov For this compound, photolytic activity would likely involve the removal of bromine atoms from either of its phenyl rings, leading to the formation of various penta-BDE congeners. The exact products and degradation rates for BDE-166 specifically have not been extensively documented, but the general pathway of reductive debromination is the expected transformation process in sunlit surface waters and on irradiated surfaces.

Microbial activity is a key driver for the degradation of PBDEs in both aquatic and terrestrial environments. In aquatic systems, PBDEs tend to partition into the sediment due to their hydrophobicity, creating anaerobic (oxygen-deficient) or anoxic conditions that favor specific microbial degradation pathways. mdpi.com Studies on various aquatic sediments, including mangrove, mudflat, and marine sediments, have demonstrated the potential for anaerobic removal of HexaBDE congeners like BDE-153. nih.gov The efficiency of degradation can be influenced by the sediment type and the composition of the native microbial community, with genera such as Acinetobacter, Pseudomonas, and Sulfurimonas being implicated in the process. nih.gov

In terrestrial systems, PBDE degradation has been observed in soil slurry microcosms. nih.govresearchgate.net These studies, often focusing on the heavily used decaBDE, show that biodegradation proceeds through a series of reactions including debromination and hydroxylation, ultimately leading to the formation of lower-brominated congeners. nih.govresearchgate.net Aerobic degradation in soil has also been documented, where bacterial communities can utilize PBDEs as a carbon source, although this process can be slow. Genera such as Pseudomonas, Sphingomonas, Acidovorax, and Novosphingobium have been identified as dominant members in bacterial communities capable of degrading PBDEs in soil-water slurries. atomscientific.com While BDE-166 has not been the specific subject of these studies, its structural similarity to other HexaBDEs suggests it would be susceptible to similar microbial degradation processes in both aquatic sediments and soils.

Debromination is the central mechanism in the biodegradation of BDE-166 and other PBDEs, occurring under both anaerobic and aerobic conditions.

Anaerobic Reductive Debromination: This is a well-documented and significant pathway for the breakdown of highly brominated PBDEs in anoxic environments like sediments and sewage sludge. mdpi.comcdc.gov The process involves microorganisms using the PBDE molecule as an electron acceptor, where a bromine atom is removed and replaced with a hydrogen atom. This reductive debromination, or dehalogenation, typically occurs slowly, with studies showing partial debromination of higher BDEs over months or years. cdc.gov Research on a range of PBDEs, including hexa-BDE 153, has shown that anaerobic microbes preferentially remove para and meta bromine substituents. cdc.govchemicalbook.com This process transforms more highly brominated congeners into less brominated ones, such as converting octa-BDEs into hepta- and hexa-BDEs, and hexa-BDEs into penta- and tetra-BDEs. chemicalbook.com Therefore, BDE-166 can be both a product of the anaerobic debromination of hepta- or octa-BDEs and a substrate for further debromination to penta-BDEs.

Aerobic Debromination: While often considered slower than anaerobic debromination for highly brominated congeners, aerobic degradation of PBDEs does occur. Some aerobic bacteria, such as Lysinibacillus fusiformis, have been isolated and shown to be capable of debrominating deca-BDE to lower brominated forms. The aerobic pathway can involve not only debromination but also hydroxylation and the cleavage of the ether bond, which can lead to more complete degradation of the molecule. Complex bacterial communities have demonstrated the ability to degrade BDE-209 under aerobic conditions, with processes including debromination, hydroxylation, and ring-opening. BDE-166 would likely be susceptible to similar aerobic degradation mechanisms by specialized microorganisms in oxic environments like surface soil or aerated water.

| Degradation Pathway | Conditions | Primary Mechanism | Typical Products |

|---|---|---|---|

| Photolytic Transformation | Presence of UV light (e.g., sunlight) | Sequential reductive debromination | Lower-brominated PBDEs (e.g., PentaBDEs) |

| Anaerobic Biodegradation | Anoxic/Anaerobic (e.g., sediments, sludge) | Microbial reductive debromination | Lower-brominated PBDEs (e.g., PentaBDEs, TetraBDEs) |

| Aerobic Biodegradation | Oxic (e.g., surface soil, aerated water) | Microbial debromination, hydroxylation, ether bond cleavage | Lower-brominated PBDEs, hydroxylated metabolites, ring-opened products |

Sorption and Desorption Dynamics in Environmental Compartments

The transport and bioavailability of this compound in the environment are heavily controlled by its sorption and desorption behavior in soil and sediment. As a hydrophobic compound with low water solubility, BDE-166 has a strong tendency to partition from water to solid phases, particularly those rich in organic matter.

The affinity of an organic compound for soil or sediment organic carbon is quantified by the organic carbon-normalized sorption coefficient (Koc). epa.gov While a specific, experimentally determined Koc value for BDE-166 is not available, its high degree of bromination and hydrophobicity suggest a very high Koc value. The octanol-water partition coefficient (log Kow) is often used to estimate Koc, and for HexaBDEs, log Kow values are typically high, indicating strong lipophilicity. This results in strong binding to soil and sediment particles, which limits the mobility of BDE-166 in the environment, reduces its concentration in the aqueous phase, and decreases its availability for microbial uptake and degradation.

Studies on other PBDE congeners have shown that sorption is significantly correlated with the total organic carbon content of the soil, with fractions like humin playing a major role. Furthermore, the desorption of PBDEs from soil particles is often limited, a phenomenon known as desorption hysteresis. This means that the compound is more strongly retained by the soil matrix than would be predicted from the sorption process alone, making it less likely to be released back into the water phase. This irreversible binding, or sequestration, contributes to the long-term persistence and accumulation of BDE-166 and other PBDEs in the topsoil and sediment layers.

| Property | Typical Value/Characteristic for HexaBDEs | Environmental Implication |

|---|---|---|

| Water Solubility | Very Low | Favors partitioning to solid phases (soil, sediment) over water. |

| Log Kow | High (e.g., > 6.5) | Indicates high lipophilicity and strong potential for sorption to organic matter. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Very High | Strong binding to soil and sediment organic carbon, leading to low mobility. |

| Desorption | Exhibits Hysteresis | Compound is strongly retained by soil/sediment, limiting bioavailability and transport. |

Long-Range Atmospheric and Oceanic Transport Potential of this compound

Modeling studies have indicated that PBDE congeners with four to six bromine atoms generally exhibit a higher potential for long-range atmospheric transport compared to both lower and higher brominated congeners. industrialchemicals.gov.au The transport of less brominated congeners is often limited by their atmospheric degradation rates, whereas the transport of more highly brominated congeners is restricted by their low volatility. industrialchemicals.gov.au

Atmospheric Transport

The atmospheric pathway is a primary route for the global distribution of semi-volatile organic compounds like BDE-166. These compounds can be transported over vast distances through a process of repeated deposition and re-volatilization, often referred to as the "grasshopper effect." This allows them to reach pristine environments such as the Arctic and Antarctic.

While specific data on the atmospheric concentrations of BDE-166 in remote regions are scarce, studies on the broader class of PBDEs confirm their presence in such environments. For instance, various PBDE congeners have been detected in the atmosphere of the Great Lakes region, indicating their capacity for atmospheric transport to remote areas. nih.gov Furthermore, research in the European Arctic has identified a range of PBDEs in both air and seawater, underscoring their long-range atmospheric transport potential. nih.gov

A study conducted at two Antarctic research stations, Casey and Troll, detected sixteen different PBDE congeners in the atmosphere. While BDE-166 was not specifically highlighted as a major congener, the presence of a wide array of PBDEs in this remote environment provides strong evidence of their capacity for long-range atmospheric transport. mdpi.comgriffith.edu.au The detection of these compounds in Antarctica is particularly significant as it is geographically isolated from major industrial and population centers.

| Compound Class | Estimated Atmospheric Half-Life |

|---|---|

| Hexabrominated Diphenyl Ethers (Hexa-BDE) | 140 days |

This table presents the estimated atmospheric half-life for the general class of hexabrominated diphenyl ethers, as specific data for this compound was not available. industrialchemicals.gov.au

Oceanic Transport

In addition to atmospheric transport, oceanic currents can also contribute to the global distribution of persistent organic pollutants. PBDEs can enter marine environments through atmospheric deposition, riverine inputs, and wastewater discharges. Once in the ocean, their hydrophobic nature leads them to partition to organic matter and sediments. These compounds can then be transported over long distances by ocean currents, either dissolved in the water column or associated with suspended particulate matter.

While specific studies tracking the oceanic transport of BDE-166 are limited, the detection of various PBDEs in remote marine biota, such as in the Canadian Arctic, points to the role of oceanic and atmospheric pathways in their distribution. researchgate.net The presence of PBDEs in marine ecosystems far from direct sources is a clear indicator of their long-range transport capabilities.

Research Findings on PBDEs in Remote Environments

The following table summarizes findings on the presence of PBDEs in remote locations, which indirectly supports the potential for long-range transport of congeners like BDE-166.

| Location | Sample Type | Key Findings |

|---|---|---|

| Canadian Arctic | Biota (Ringed Seals) | Various PBDE congeners detected, with concentrations showing a clear East > West difference. researchgate.net |

| Antarctica (Casey and Troll Stations) | Air | Sixteen PBDE congeners were detected in the atmosphere, with BDE-28, -47, -99, and -209 being among the most frequently detected. mdpi.com |

| European Arctic | Air and Seawater | Total PBDE concentrations (Σ10PBDEs) ranged from 0.09 to 1.8 pg m⁻³ in the atmosphere and from 0.03 to 0.64 pg L⁻¹ in seawater. nih.gov |

| Great Lakes, North America | Air | PBDEs were found in all air samples, with total concentrations ranging from 5 pg/m³ near Lake Superior to about 52 pg/m³ in Chicago. nih.gov |

Bioaccumulation and Trophic Dynamics of 2,3,4,4 ,5,6 Hexabromodiphenyl Ether in Ecosystems

Bioaccumulation Potential of 2,3,4,4',5,6-Hexabromodiphenyl Ether in Aquatic Organisms

This compound exhibits a significant potential for bioaccumulation in aquatic life. As a hydrophobic compound, it tends to partition from water into the fatty tissues of organisms, leading to concentrations within animals that can far exceed those in the surrounding environment.

Fish Species: Uptake and Retention Mechanisms

Studies of marine ecosystems have detected this compound in a variety of fish species. The primary uptake mechanism in fish is believed to be through dietary consumption of contaminated prey, with gill ventilation of water providing a secondary pathway. Once absorbed, its fat-soluble nature facilitates retention and accumulation in lipid-rich tissues such as muscle and liver.

In a comprehensive study of the northwest Atlantic marine food web, BDE-155 was one of 26 PBDE congeners detected in seven species of teleost fishes that constitute the main prey for harbor seals. gulfofmaine.org The congener profiles varied among the different fish species, but hexa-BDEs, including BDE-155, were significant contributors to the total PBDE content. gulfofmaine.org For instance, in American plaice, BDE-155 was noted as the most abundant hexa-BDE congener. gulfofmaine.org This highlights the compound's bioavailability and its capacity to accumulate in diverse fish species.

Concentrations of this compound (BDE-155) in Northwest Atlantic Fish Species

| Fish Species | Mean Concentration (ng/g lipid weight) | Tissue Analyzed |

|---|---|---|

| Alewife (Alosa pseudoharengus) | Data for specific congener not isolated in summary statistics | Whole fish |

| American Plaice (Hippoglossoides platessoides) | Reported as the most abundant hexa-BDE | Whole fish |

| Atlantic Herring (Clupea harengus) | Data for specific congener not isolated in summary statistics | Whole fish |

| Mackerel (Scomber scombrus) | Data for specific congener not isolated in summary statistics | Whole fish |

| Silver Hake (Merluccius bilinearis) | Data for specific congener not isolated in summary statistics | Whole fish |

| White Hake (Urophycis tenuis) | Data for specific congener not isolated in summary statistics | Whole fish |

| Winter Flounder (Pseudopleuronectes americanus) | Data for specific congener not isolated in summary statistics | Whole fish |

Invertebrate Accumulation (e.g., Mussels, Zooplankton)

Aquatic invertebrates, which form the base of many food webs, also accumulate this compound. Filter-feeding organisms like mussels can absorb the compound from contaminated water and by ingesting suspended particulate matter to which the chemical has adsorbed. Zooplankton can accumulate it through direct contact with water and by consuming contaminated phytoplankton.

While specific quantitative data for BDE-155 in mussels and zooplankton is limited in the available literature, the detection of this congener in their predators confirms its presence at lower trophic levels. gulfofmaine.org Deep-sea chemosynthetic mussels have been found to contain very small amounts of PBDEs, though these are typically dominated by other, lower-brominated congeners. frontiersin.org The accumulation in these invertebrate species serves as a critical entry point for the contaminant into the broader aquatic food web.

Bioaccumulation in Terrestrial Biota

The presence of this compound is not confined to aquatic systems; it has also been found in terrestrial organisms, indicating its widespread environmental distribution.

Soil Invertebrates (e.g., Earthworms)

Soil-dwelling invertebrates such as earthworms can be exposed to this compound through direct contact with contaminated soil and ingestion of soil organic matter. Earthworms play a crucial role in soil ecosystems and can accumulate significant body burdens of persistent organic pollutants.

Avian Species: Egg Contamination and Maternal Transfer

As predators, birds are susceptible to accumulating contaminants from their diet. For this compound, this bioaccumulation can lead to contamination of their eggs. Maternal transfer, the process by which a female bird passes contaminants to her eggs during their formation, is a significant route of exposure for avian embryos. This occurs as the lipophilic BDE-155 is mobilized from the female's fat stores and deposited into the lipid-rich yolk of the egg.

Studies on birds of prey have confirmed the presence of various hexa-BDEs in their eggs. For example, a study on peregrine falcon eggs in Sweden detected several PBDEs, including BDE-154, an isomer of BDE-155. uni.hu The concentrations of ΣPBDEs in some wild peregrine falcon eggs were among the highest seen in wildlife, reaching up to 39,000 ng/g lipid weight. uni.hu While this study did not specifically report concentrations of BDE-155, the high levels of other hexa-BDEs indicate a strong potential for its accumulation and maternal transfer in terrestrial avian predators. uni.huresearchgate.net The process of maternal transfer is a critical factor in the life cycle of contaminants, as it can expose developing embryos during sensitive life stages. nih.gov

Trophic Transfer and Biomagnification of this compound through Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. When the concentration of a substance increases at successively higher levels in a food web, the process is known as biomagnification. This compound has been shown to biomagnify in certain food webs.

The potential for a chemical to biomagnify can be quantified using a Biomagnification Factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. wikipedia.org A BMF greater than one indicates that the chemical is biomagnifying.

In the northwest Atlantic marine food web, the trophic transfer of BDE-155 was clearly demonstrated. gulfofmaine.org The hexa-BDEs, including BDE-155, were found to be highly biomagnified from fish to harbor seals. gulfofmaine.org This suggests that BDE-155 is not easily metabolized or excreted by these higher-trophic-level organisms, leading to its accumulation.

Similarly, studies of terrestrial food chains involving birds of prey show that PBDEs, including hexa-BDEs, are biomagnified from prey species like passerine birds and small rodents to predators such as sparrowhawks and buzzards. researchgate.netnih.gov Trophic Magnification Factors (TMFs), which measure the concentration increase per trophic level for an entire food web, have been found to be greater than one for the majority of legacy POPs in urban terrestrial food webs, indicating a high potential for biomagnification. nih.govresearchgate.net

Biomagnification of this compound (BDE-155) in the Fish-to-Seal Food Chain

| Predator | Prey | Biomagnification Factor (BMF) |

|---|---|---|

| Harbor Seal (Phoca vitulina) | Various Teleost Fishes | 12 to 236 |

Aquatic Food Web Transfer

In aquatic environments, POPs can enter the food web through various pathways, including uptake from water, sediment, and ingestion of contaminated food. researchgate.netresearchgate.net Algae and other primary producers at the base of the food web can absorb these compounds, initiating their transfer to higher trophic levels. cabidigitallibrary.org

Research on related hexa-BDEs illustrates this transfer. A study of the northwest Atlantic marine food web found that tetra- to hexa-BDEs are highly biomagnified. gulfofmaine.org While numerous PBDE congeners were detected in fish, congeners such as BDE-153 and BDE-154 were particularly notable for their high potential for biomagnification from fish to marine mammals. gulfofmaine.org The biomagnification factors (BMFs), which quantify the increase in concentration from prey to predator, for the sum of PBDEs between fish and harbor seals averaged between 17 and 76. gulfofmaine.org This indicates a significant potential for trophic transfer and accumulation in aquatic food chains.

| Prey Species | Average BMF |

|---|---|

| Silver Hake | 36.4 |

| White Hake | 33.0 |

| Herring | 17.1 |

Data sourced from a study on the northwest Atlantic marine food web. gulfofmaine.org

Terrestrial Food Web Transfer

The transfer of hexa-BDEs through terrestrial food webs is less documented, but the fundamental principles of bioaccumulation apply. These compounds can contaminate soil and be taken up by plants or soil-dwelling invertebrates. nih.gov From there, they move up the food chain to herbivores, insectivores, and their predators. Metrics used to evaluate this transfer include biota-to-soil-accumulation factors (BSAFs) and biomagnification factors (BMFs). nih.gov Field studies focusing on terrestrial carnivores and their prey are considered particularly robust for indicating the bioaccumulation potential of chemical substances. nih.gov

Apex Predator Accumulation (e.g., Marine Mammals, Birds of Prey)

Due to biomagnification, apex predators often exhibit the highest concentrations of POPs found in an ecosystem. diva-portal.org Marine mammals, with their long lifespans and high lipid content, are especially susceptible to accumulating significant burdens of PBDEs. gulfofmaine.orgdiva-portal.org

Studies have consistently shown high levels of various PBDEs in species such as seals, porpoises, dolphins, and whales. gulfofmaine.orgdiva-portal.orgnih.gov For instance, in harbor seals from the northwest Atlantic, the total PBDE concentrations were found to be two orders of magnitude higher than in their prey fish. gulfofmaine.org The dominant congeners detected in these marine mammals are often BDE-47, BDE-153, BDE-99, and BDE-100. gulfofmaine.org Specifically, one analysis of adult male harbor seals showed that the hexa-BDE congener BDE-153 accounted for 17% of the total PBDE content in their blubber. gulfofmaine.org

Birds of prey also accumulate PBDEs from their diet, whether it is aquatic or terrestrial. The pattern of accumulated PBDE congeners can differ based on the primary food source, suggesting variations in bioaccumulation and metabolism between aquatic and terrestrial food webs.

| PBDE Congener | Percentage of Total PBDE Content (%) |

|---|---|

| BDE-47 | 63 |

| BDE-153 | 17 |

| BDE-99 | 11.4 |

| BDE-100 | 3.3 |

Data represents the congener profile in adult male harbor seals from the northwest Atlantic. gulfofmaine.org

Ecotoxicological Investigations of 2,3,4,4 ,5,6 Hexabromodiphenyl Ether in Non Human Biota

In Vitro Ecotoxicological Assays for 2,3,4,4',5,6-Hexabromodiphenyl Ether

In Vivo Ecotoxicological Studies in Aquatic Organisms (e.g., Zebrafish)

In vivo studies using whole organisms are essential for understanding the systemic effects of chemical exposure. Despite the importance of aquatic models like the zebrafish (Danio rerio) in ecotoxicology, specific studies focusing on the effects of this compound (BDE-166) are not available in the current body of scientific literature. Consequently, there is a lack of data for the following endpoints for this particular congener.

Developmental and Reproductive Endpoints

There is no available scientific information specifically detailing the effects of this compound (BDE-166) on the developmental and reproductive endpoints in aquatic organisms.

Behavioral Alterations

Scientific studies investigating behavioral alterations in aquatic species following exposure to this compound (BDE-166) have not been identified.

Biochemical and Physiological Responses (e.g., Enzyme Activity, Hormonal Disruption)

While the in vitro antiestrogenic activity of BDE-166 has been noted, comprehensive in vivo studies detailing broader biochemical and physiological responses, such as changes in enzyme activity or hormonal disruption in whole aquatic organisms, are currently absent from the scientific literature.

Ecotoxicity in Terrestrial Species

Effects on Soil Invertebrates

Soil invertebrates are vital for soil health and ecosystem function. There is currently no specific data available from studies examining the effects of this compound (BDE-166) on soil invertebrate populations or their biological functions.

Avian Ecotoxicology

A comprehensive review of the scientific literature reveals a significant data gap regarding the ecotoxicological effects of this compound on avian species. To date, no specific studies have been published that investigate the toxicity, reproductive effects, developmental impacts, or any other ecotoxicological endpoints of BDE-166 in birds.

While research has been conducted on the avian toxicity of other PBDE congeners and commercial mixtures, such as DE-71 (a pentabromodiphenyl ether mixture) and BDE-99, in species like the American kestrel (Falco sparverius), chicken (Gallus gallus), mallard (Anas platyrhynchos), and zebra finch (Taeniopygia guttata), these findings cannot be extrapolated to BDE-166 due to the congener-specific nature of PBDE toxicity. frontiersin.orgoup.comnih.govoecd.org

Interactive Data Table: Avian Ecotoxicology of this compound

| Species | Endpoint | Observed Effect |

| No Data Available | No Data Available | No Data Available |

This table is interactive. Click on headers to sort. Currently, no data is available for this compound.

Molecular and Cellular Mechanisms of Ecotoxicity for this compound

The molecular and cellular mechanisms underlying the ecotoxicity of BDE-166 are not well-studied. The following subsections detail the available information on specific mechanisms.

There are currently no available scientific studies that have investigated the potential of this compound to induce oxidative stress in non-human biota. While oxidative stress, characterized by an imbalance between the production of reactive oxygen species and an organism's ability to detoxify them, is a known toxic mechanism for other environmental contaminants, including some PBDE congeners, this has not been demonstrated for BDE-166. mdpi.comnih.gov

Hexabromodiphenyl ethers (hexaBDEs) are recognized as endocrine-disrupting chemicals. nih.govwikipedia.org For BDE-166 specifically, in vitro research has identified a distinct molecular initiating event related to endocrine disruption. A study utilizing a chemically activated luciferase expression (CALUX) bioassay demonstrated that 2,3,4,4',5,6-hexaBDE (BDE-166) is a potent agonist of the Aryl hydrocarbon Receptor (AhR). nih.gov The potency of BDE-166 in activating the AhR was found to be comparable to that of well-characterized mono-ortho polychlorinated biphenyls (PCBs), such as PCB-105 and PCB-118. nih.gov The AhR is a ligand-activated transcription factor that mediates a wide range of toxic and biological effects, including disruption of endocrine signaling pathways. nih.gov

No further studies on other genomic or non-genomic endocrine disruption pathways for BDE-166 in non-human models have been identified.

There is a lack of scientific literature on the effects of this compound on gene expression in non-human biota. Transcriptomic studies have been conducted for other PBDEs, such as pentabromodiphenyl ether, which have shown alterations in the expression of genes related to metabolism, antioxidant pathways, and cancer. frontiersin.org However, no such data is currently available for BDE-166.

Interactive Data Table: Molecular and Cellular Mechanisms of Ecotoxicity for BDE-166

| Mechanism | Model System | Key Findings |

| Oxidative Stress | No Data Available | No Data Available |

| Endocrine Disruption | T47D-Luc cells (in vitro) | Potent Aryl hydrocarbon Receptor (AhR) agonist. nih.gov |

| Gene Expression | No Data Available | No Data Available |

This table is interactive. Click on headers to sort.

Interspecies Variability in Ecotoxicological Response to this compound

Specific research on the interspecies variability in the ecotoxicological response to this compound is not available in the current scientific literature. Studies on other PBDE congeners have demonstrated species-specific differences in metabolism and toxicokinetics, particularly in aquatic organisms. For instance, research on various fish species has shown differences in the rates and products of PBDE debromination, which can significantly influence the toxicity and bioaccumulation potential of these compounds. mdpi.comnih.gov It is plausible that similar interspecies differences exist for the metabolism and toxic effects of BDE-166, but this has yet to be experimentally verified.

Analytical and Methodological Advancements for 2,3,4,4 ,5,6 Hexabromodiphenyl Ether Research

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The selection of a sample preparation technique is critical and depends on the physicochemical properties of the analyte, its concentration, and the complexity of the sample matrix. conicet.gov.ar For polybrominated diphenyl ethers (PBDEs) like BDE-166, their non-polar nature necessitates the use of organic solvents for effective extraction. conicet.gov.ar

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE is a highly efficient technique for extracting PBDEs from solid and semi-solid samples. conicet.gov.arecn.nl It utilizes elevated temperatures and pressures to enhance extraction speed and efficiency while reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comyoutube.com By increasing the temperature, the solvent's viscosity decreases, and its diffusion rate increases, improving its ability to penetrate the sample matrix. thermofisher.com The high pressure keeps the solvent in a liquid state above its boiling point, further enhancing extraction kinetics. thermofisher.com This method is suitable for a wide range of matrices, including sediments, sludge, and biological tissues. ecn.nlthermofisher.com Common solvents used for extracting PBDEs with ASE include hexane, dichloromethane, and mixtures like hexane/acetone or toluene. ecn.nldioxin20xx.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of PBDEs from liquid samples, such as water, and for the clean-up of extracts from solid matrices. cdc.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent, while the matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. sigmaaldrich.com A variety of sorbents can be used, including silica-based materials (like C18) and polymeric sorbents, which are chosen based on their affinity for the target compounds. mdpi.com For instance, a novel starch-polyurethane polymer has been developed as an effective SPE adsorbent for enriching PBDEs from water samples. nih.gov

| Extraction Method | Principle | Typical Matrices | Common Solvents | Advantages |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. thermofisher.com | Soil, Sediment, Sludge, Dust, Biological Tissues. thermofisher.comecn.nlthermofisher.com | Toluene, Hexane/Acetone, Hexane/Dichloromethane. thermofisher.comecn.nl | Rapid, reduced solvent consumption, automated. conicet.gov.arthermofisher.com |

| Solid-Phase Extraction (SPE) | Analytes from a liquid sample are adsorbed onto a solid sorbent, then eluted with a solvent. sigmaaldrich.com | Water, Clean-up of extracts from other matrices. cdc.govnih.gov | Elution solvents include Dichloromethane/n-hexane, Acetone. nih.gov | Reduces solvent use, high recovery rates, effective for pre-concentration. researchgate.net |

| Soxhlet Extraction | Continuous solid-liquid extraction using a refluxing solvent. ecn.nl | Sediment, Sludge, Dust, Air. thermofisher.com | Toluene, Hexane/Acetone. thermofisher.comecn.nl | Robust and well-established. ecn.nl |

Following extraction, clean-up steps are essential to remove co-extracted interfering compounds like lipids, sulfur, and humic acids, which can negatively affect chromatographic analysis. cdc.govecn.nl The complexity of matrices like sewage sludge often necessitates multi-step purification methods. ecn.nl

A common initial step, particularly for samples with high organic matter, is treatment with concentrated sulfuric acid, which effectively destroys lipids. cdc.govecn.nl However, this method can lead to the loss of certain analytes. researchgate.net An alternative, freezing-lipid filtration, involves mixing the sample extract with an immiscible solvent like acetonitrile (B52724) and freezing it to solidify and separate the lipids, reportedly removing about 90% of lipids without significant loss of PBDEs. researchgate.net

Column chromatography is a widely used clean-up technique employing various adsorbents. cdc.gov

Silica (B1680970) Gel: Often used in multi-layered columns, sometimes impregnated with sulfuric acid to retain lipids and other organic interferences. researchgate.net

Florisil and Alumina: These are also common adsorbents used to remove polar interferences and for fractionation of the extract. cdc.govecn.nl

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing large molecules like lipids from the extract. cdc.govlabrulez.com

For samples containing elemental sulfur, such as sediments, removal is necessary to prevent interference with GC analysis. This can be achieved by treatment with copper powder, mercury, or using silver nitrate-impregnated silica. ecn.nl

| Clean-up Procedure | Target Interferences | Description | Common Adsorbents/Reagents |

|---|---|---|---|

| Acid Treatment | Lipids, Organic Matter. cdc.govecn.nl | Concentrated sulfuric acid is added to the extract to destroy interfering compounds. cdc.gov | Concentrated Sulfuric Acid. cdc.gov |

| Column Chromatography | Lipids, Polar Compounds, Pigments. cdc.govresearchgate.net | The extract is passed through a column packed with an adsorbent material to retain interferences. cdc.gov | Silica Gel, Alumina, Florisil. cdc.govecn.nl |

| Gel Permeation Chromatography (GPC) | Large molecules (e.g., lipids, polymers). cdc.gov | Size-exclusion chromatography that separates compounds based on molecular size. labrulez.com | Bio-Beads S-X3 or similar packing material. |

| Sulfur Removal | Elemental Sulfur. ecn.nl | Necessary for sediment and some sludge samples to prevent GC interference. ecn.nl | Copper powder, Mercury, AgNO₃-impregnated silica. ecn.nl |

Chromatographic Separation Techniques for 2,3,4,4',5,6-Hexabromodiphenyl Ether

Due to their volatility and thermal stability, gas chromatography (GC) is the standard and most prevalent analytical technique for the separation of PBDE congeners. thermofisher.comcdc.gov High-resolution capillary columns are essential to separate the numerous PBDE congeners from each other and from other co-extracted compounds. cdc.gov

The choice of the capillary column is critical for achieving the desired separation. Short columns (e.g., 15 meters) are often used to minimize the time the analytes spend at high temperatures, thereby reducing the risk of thermal degradation, especially for higher brominated congeners. labrulez.com Commonly used stationary phases include DB-5ms and Rtx-1614. researchgate.netwaters.com

The injection technique is another crucial parameter. To minimize thermal degradation in the hot injector, temperature-programmed or splitless injection techniques are often employed. labrulez.comnih.gov Using a deactivated glass liner in the injector port also helps to reduce analyte degradation. labrulez.com

| Parameter | Typical Specification/Condition | Purpose/Rationale |

|---|---|---|

| Instrument | Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). epa.gov | Standard for PBDE analysis. thermofisher.com |

| Column | Fused silica capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film). labrulez.comepa.gov | Provides high-resolution separation of congeners; shorter columns reduce thermal degradation. labrulez.com |

| Stationary Phase | DB-5ms, Rtx-1614, TG-PBDE. thermofisher.comresearchgate.netwaters.com | Selected for optimal separation of PBDE congeners. |

| Carrier Gas | Helium. epa.gov | Inert gas to carry analytes through the column. |

| Injection Technique | Split/splitless, Programmable Temperature Vaporization (PTV). labrulez.comnih.gov | Minimizes thermal degradation of analytes in the injector. nih.gov |

| Oven Program | Temperature ramp (e.g., 100°C held for 2 min, ramped to 340°C). thermofisher.com | Allows for the separation of compounds with a wide range of boiling points. cdc.gov |

While GC is the dominant technique, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), also has applications in PBDE analysis. wordpress.com LC is less frequently used for the final separation and quantification of parent PBDEs because of their non-polar nature. However, it can be a valuable tool for sample clean-up and fractionation prior to GC analysis. cdc.gov For instance, LC can separate PBDEs from other interfering compounds, and recent developments in LC-MS interfaces based on atmospheric pressure chemical ionization (APCI) have enabled the mass-specific detection of hydrophobic compounds like PBDEs. wordpress.com LC is particularly useful for analyzing more polar, heat-sensitive metabolites of PBDEs, which may not be suitable for GC analysis without derivatization. researchgate.netnih.gov

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS), almost always coupled with GC, is the primary method for the detection and quantification of PBDEs. cdc.govnih.gov It offers high sensitivity and selectivity, which are crucial for analyzing these compounds at trace levels in complex matrices. nih.gov

Ionization Modes:

Electron Ionization (EI): A common ionization technique, but for PBDEs, it can cause extensive fragmentation, making it less ideal for quantification of higher brominated congeners. waters.com

Electron Capture Negative Ionization (ECNI): This is a highly sensitive and selective method for halogenated compounds like PBDEs. epa.gov It produces less fragmentation, often resulting in a strong signal for the bromide ion (m/z 79 and 81), which is typically monitored for screening. For more specific identification, molecular ions or characteristic fragment ions are used. epa.govnih.gov

Mass Analyzers: High-resolution mass spectrometry (HRMS) is often required by standard methods to achieve the low detection limits and high selectivity needed to distinguish target analytes from matrix interferences. researchgate.netwaters.com More recently, triple quadrupole (MS/MS) and Orbitrap-based GC-MS systems have been used. thermofisher.comwaters.com GC-MS/MS offers high selectivity by monitoring specific fragmentation patterns (multiple reaction monitoring, MRM), while GC-Orbitrap MS provides high-resolution, accurate-mass data, allowing for unambiguous compound identification. thermofisher.comwaters.comthermofisher.com

Quantification: The isotope dilution method is the gold standard for accurate quantification. researchgate.net This involves adding a known amount of a mass-labeled internal standard (e.g., ¹³C-labeled BDE congener) to the sample before extraction. thermofisher.com By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, as this method corrects for analyte losses during sample preparation and instrumental analysis. nih.gov

| Parameter | Technique/Mode | Description and Significance |

|---|---|---|

| Coupling | Gas Chromatography-Mass Spectrometry (GC-MS). cdc.gov | Standard combination for separation and detection of PBDEs. |

| Ionization Mode | Electron Ionization (EI). waters.com | Provides characteristic fragmentation patterns for structural confirmation. |

| Electron Capture Negative Ionization (ECNI). epa.gov | Offers very high sensitivity and selectivity for brominated compounds. epa.gov | |

| Mass Analyzer | High Resolution Mass Spectrometry (HRMS). researchgate.net | Provides high mass accuracy to resolve analytes from interferences. |

| Tandem Mass Spectrometry (MS/MS). waters.com | Increases selectivity by monitoring specific precursor-to-product ion transitions (MRM). waters.com | |

| Orbitrap MS. thermofisher.com | Delivers high-resolution, accurate-mass data for confident identification and quantification. thermofisher.comthermofisher.com | |

| Quantification Method | Isotope Dilution. researchgate.net | Uses ¹³C-labeled internal standards for the most accurate quantification by correcting for method variability. thermofisher.comnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM). epa.gov | Monitors specific ions characteristic of the analyte to increase sensitivity and selectivity. epa.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental and isotopic composition of a sample with high precision. measurlabs.com It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with high accuracy, typically to the third or fourth decimal place. researchgate.net This capability makes HRMS exceptionally valuable for the analysis of this compound, as it can distinguish the target analyte from other co-eluting compounds that may have the same nominal mass but different elemental compositions. measurlabs.comalgimed.com

Traditionally, gas chromatography coupled with HRMS (GC-HRMS) has been the preferred method for analyzing PBDEs in environmental samples due to its high sensitivity and selectivity, which minimizes interferences. nih.gov Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, provide the high resolving power necessary for this work. researchgate.netalgimed.com The high mass accuracy of HRMS facilitates the determination of a compound's molecular formula, which is a critical step in identifying unknown substances and confirming the presence of specific congeners like this compound. algimed.comnih.gov Recent advances have also seen the successful application of GC coupled to Orbitrap mass spectrometry for the identification and quantification of PBDEs in complex environmental samples like sediment, sludge, and dust. thermofisher.com

| Analyzer | Typical Resolving Power (FWHM) | Mass Accuracy (ppm) | Key Advantage for BDE-166 Analysis |

|---|---|---|---|

| Time-of-Flight (TOF) | >30,000 | 3-5 | High acquisition speed, good resolution. |

| Orbitrap | Up to 500,000 | <1 - <3 | Excellent mass accuracy and high resolution, enabling confident identification. algimed.com |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | >1,000,000 | <1 | Highest available resolution and accuracy, ideal for complex mixture analysis. researchgate.netalgimed.com |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI), also known as Electron Impact Mass Spectrometry (EIMS), is a fundamental and widely used ionization technique in mass spectrometry. It is considered a "hard" ionization method because it utilizes high-energy electrons (~70 eV) to ionize analyte molecules. nih.gov This high energy transfer results in extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries.

For PBDEs, EIMS typically reveals a characteristic isotopic pattern for bromine-containing fragments due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance. However, a significant limitation of this high-energy technique is that it often produces a very weak or entirely absent molecular ion (the ion of the intact molecule). nih.gov This can complicate the initial identification of the compound's molecular weight, which is a critical piece of information. Despite this drawback, the detailed fragmentation patterns are invaluable for distinguishing between different PBDE isomers.

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive method for achieving the highest accuracy and precision in quantitative analysis. researchgate.net The technique involves adding a known quantity of an isotopically labeled version of the target analyte to the sample prior to extraction and analysis. nih.govnih.gov For the analysis of this compound, a 13C-labeled analogue (13C12-BDE-166) is typically used as an internal standard.

By introducing the labeled standard at the beginning of the sample preparation process, it experiences the same conditions and potential losses as the native (unlabeled) analyte during all subsequent steps, including extraction, cleanup, and instrumental analysis. nih.gov Since the mass spectrometer can distinguish between the native and the labeled forms of the compound based on their mass difference, the ratio of the native analyte to the labeled internal standard is measured. This ratio is used to calculate the exact concentration of the native analyte, effectively correcting for any variations in sample recovery. nih.govresearchgate.net This approach significantly improves the reproducibility and accuracy of the quantification, making it the gold standard for trace-level analysis of PBDEs in complex matrices. thermofisher.comcdc.gov

Development and Application of Reference Standards and Internal Standards

The reliability of any quantitative analysis for this compound is fundamentally dependent on the availability and use of high-purity reference materials and appropriate internal standards.

Reference Standards: Certified reference standards of native this compound are essential for instrument calibration and for verifying the accuracy of analytical methods. These standards are produced with a well-documented purity and concentration, providing a benchmark against which unknown samples are measured. Standard Reference Materials (SRMs) from national metrology institutes, which contain certified concentrations of PBDEs in relevant matrices like dust or sediment, are also crucial for method validation and inter-laboratory comparisons.

Internal Standards: As discussed in the context of IDMS, isotopically labeled standards are the preferred choice for the most accurate quantification.

13C-labeled standards: Carbon-13 labeled analogues of PBDEs, including 13C12-BDE-166, are considered the ideal internal standards. thermofisher.comresearchgate.net They have nearly identical chemical and physical properties to their native counterparts, ensuring they behave similarly during sample preparation and analysis. Their use in isotope dilution methods allows for precise correction of recovery losses. thermofisher.comcdc.gov However, their synthesis is complex and costly. nih.govaccustandard.com

Fluorinated PBDEs: To address the high cost of 13C-labeled standards, monofluorinated analogues of PBDEs (F-PBDEs) have been synthesized and proposed as alternative internal or surrogate standards. nih.govresearchgate.netnih.gov These compounds are structurally similar to PBDEs and have comparable retention times in gas chromatography. nih.gov In mass spectrometry, the mass difference between an F-PBDE and its corresponding PBDE allows for simultaneous detection. nih.gov Their lower cost makes them an attractive option for routine monitoring programs. nih.govaccustandard.com

Quality Assurance and Quality Control in this compound Analysis

A robust Quality Assurance/Quality Control (QA/QC) program is imperative to ensure that the data generated from the analysis of this compound are reliable, defensible, and of known quality. researchgate.net QA encompasses the planned actions to prevent errors, while QC involves the procedures used to identify and correct them. semanticscholar.orgtaylorfrancis.com Key QA/QC elements for the analysis of this compound include:

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the actual samples. This is done to assess and monitor for any contamination introduced during the entire analytical process, from sample preparation to instrumental analysis. cdc.gov

Laboratory Control Samples (LCS): An LCS consists of an interference-free matrix spiked with a known concentration of the analyte(s) of interest. It is used to monitor the performance and precision of the analytical method over time. The recovery of the analyte from the LCS must fall within established control limits. ucf.edu

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a separate aliquot of a sample, which is then processed and analyzed. This is used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy (recovery) and precision. epa.gov

Use of Standard Reference Materials (SRM): When available, SRMs with certified concentrations of PBDEs in a similar matrix are analyzed to verify the accuracy and traceability of the entire analytical method. researchgate.net

Internal Standard Recovery: The recovery of the isotopically labeled internal standard is monitored for each sample. Unusually high or low recoveries can indicate problems with the extraction, cleanup, or injection for that specific sample.

Calibration Verification: The instrument's calibration curve is periodically verified by analyzing standards to ensure its continued accuracy.

Adherence to these QA/QC protocols is essential for minimizing the influence of trace contamination and ensuring the integrity of the reported analytical results. cdc.gov

Environmental Remediation and Management Strategies for 2,3,4,4 ,5,6 Hexabromodiphenyl Ether Contamination

Physico-chemical Remediation Technologies

Physico-chemical methods utilize engineered processes to transform or sequester BDE-166, often involving chemical reactions or physical separation.

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. nih.govmdpi.com Photocatalysis, a prominent AOP, has shown significant promise for the degradation of PBDEs. mdpi.com This process typically involves a semiconductor photocatalyst, like titanium dioxide (TiO2), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce ROS, which then attack the BDE-166 molecule. nih.gov

The degradation mechanism in photocatalysis can involve both oxidative and reductive pathways. nih.gov Hydroxyl radicals can initiate oxidative degradation, while photogenerated electrons can lead to reductive debromination. acs.org Studies on various PBDE congeners, including the highly brominated decabromodiphenyl ether (BDE-209), have demonstrated that TiO2-mediated photocatalysis can effectively break the carbon-bromine bonds, leading to the formation of less brominated, and often less toxic, diphenyl ether congeners. acs.org The efficiency of photocatalytic degradation is influenced by factors such as the type of solvent, pH, and the presence of other substances that can act as promoters or inhibitors. acs.orgnih.gov For instance, combining TiO2 with materials like graphitic carbon nitride (g-C3N4) can create heterojunctions that enhance light absorption and improve the separation of photogenerated charge carriers, thereby boosting photocatalytic activity under visible light. mdpi.com

| Technology | Mechanism | Key Reactants/Catalysts | Typical Outcome for PBDEs |

|---|---|---|---|

| Photocatalysis | Generation of reactive oxygen species (e.g., •OH) and photogenerated electrons | TiO₂, g-C₃N₄-TiO₂ | Stepwise debromination, formation of lower-brominated congeners, potential for complete mineralization |

| Other AOPs (e.g., Fenton) | Generation of hydroxyl radicals via iron-catalyzed decomposition of hydrogen peroxide | Fe²⁺/Fe³⁺, H₂O₂ | Rapid degradation of organic pollutants |

Table 1. Overview of Advanced Oxidation Processes for PBDE Degradation. This table summarizes the primary mechanisms and components of AOPs relevant to the degradation of compounds like 2,3,4,4',5,6-hexabromodiphenyl ether.

Reductive debromination is a key transformation pathway for PBDEs, involving the removal of bromine atoms and their replacement with hydrogen atoms. This process reduces the toxicity of the compounds and makes them more susceptible to further degradation. nih.gov Nanoscale zero-valent iron (nZVI) has been extensively studied as a strong reducing agent for this purpose. nih.govresearchgate.net Research has shown that nZVI can effectively debrominate a range of PBDE congeners, transforming them into lower brominated compounds and ultimately to diphenyl ether, the fully debrominated backbone. nih.govstanford.edu

The reactivity of nZVI can be significantly enhanced by combining it with a catalytic metal such as palladium (Pd), creating bimetallic nanoparticles (e.g., nZVI/Pd). nih.govacs.org The presence of palladium promotes the reaction kinetics, with iron-normalized rate constants for nZVI/Pd being orders of magnitude greater than for nZVI alone. acs.org The reaction pathway with nZVI/Pd often shows a preference for the removal of para-bromines. acs.org The general mechanism is a stepwise reaction, where a hepta-BDE is reduced to a hexa-BDE, which is then reduced to a penta-BDE, and so on. nih.gov While direct electrochemical reduction is also a viable approach, the use of chemical reductants like nZVI has been more widely investigated for environmental remediation of PBDEs.

| Reductant | Key Features | Reaction Products from PBDEs | Kinetic Enhancement |

|---|---|---|---|

| Nanoscale Zero-Valent Iron (nZVI) | Strong reducing agent; large surface area. | Lower brominated congeners, diphenyl ether. nih.gov | Base reactivity. |

| Palladized nZVI (nZVI/Pd) | Palladium acts as a catalyst, promoting H-atom transfer. nih.gov | Lower brominated congeners, diphenyl ether. acs.org | 2 to 4 orders of magnitude greater than nZVI alone. acs.org |

Table 2. Comparison of Reductive Debromination Agents for PBDEs. This table highlights the characteristics and performance of nZVI and its palladized form in the degradation of PBDEs.

Adsorption is a surface phenomenon where contaminants are removed from a fluid phase by accumulating on the surface of a solid adsorbent material. scholaris.ca This technology is widely used in water treatment to remove organic pollutants. scholaris.ca For hydrophobic compounds like BDE-166, activated carbon is a highly effective adsorbent due to its large internal surface area and porous structure. scholaris.ca The adsorption capacity is influenced by the properties of both the adsorbent (e.g., surface area, pore size distribution) and the adsorbate (e.g., molecular size, solubility), as well as environmental conditions like pH and temperature. mdpi.com

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective and sustainable alternative to activated carbon. youtube.comresearchgate.net Biochar can be produced from various feedstocks, such as agricultural waste or spent mushroom substrate, and its properties can be tailored by adjusting pyrolysis conditions. youtube.comnih.gov Studies have shown that biochar is effective in adsorbing a range of organic and inorganic pollutants, including heavy metals and, by extension, persistent organic pollutants like PBDEs. mdpi.comnih.gov The primary mechanisms involved in adsorption onto activated carbon and biochar include pore-filling, hydrophobic interactions, and π-π interactions between the aromatic rings of the PBDEs and the carbon surface.

Bioremediation Approaches for this compound

Bioremediation leverages the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or sequester environmental pollutants. It is often considered a more sustainable and cost-effective approach compared to conventional physico-chemical methods. nih.gov

Microorganisms have demonstrated the ability to degrade PBDEs through various metabolic pathways. Under anaerobic conditions, reductive debromination is a key process, analogous to the chemical reduction described earlier. nih.govberkeley.edu Certain anaerobic bacteria, such as Dehalococcoides ethenogenes, can utilize brominated compounds as electron acceptors, sequentially removing bromine atoms. berkeley.edu This biotransformation reduces the persistence and toxicity of the parent compounds. nih.gov

Under aerobic conditions, the degradation pathway is typically initiated by oxygenase enzymes. enviro.wikiunesp.br Bacteria, such as strains of Pseudomonas, Brevibacillus, and Achromobacter, can degrade highly brominated PBDEs. nih.govnih.goviwaponline.com The process often involves a combination of debromination, hydroxylation, ether bond cleavage, and subsequent aromatic ring opening. nih.govijournals.cn For example, the degradation of BDE-99 by Pseudomonas asplenii was shown to proceed through stepwise debromination to form diphenyl ether, followed by ring-opening to produce phenol, which can then enter central metabolic cycles. iwaponline.com The efficiency of microbial degradation can be influenced by the bioavailability of the hydrophobic PBDEs and the presence of specific microbial communities with the necessary enzymatic machinery. nih.govnih.gov

| Condition | Primary Mechanism | Key Microbial Genera | Degradation Steps |

|---|---|---|---|

| Anaerobic | Reductive Debromination | Dehalococcoides | Sequential removal of bromine atoms. berkeley.edu |

| Aerobic | Oxidative Degradation | Pseudomonas, Brevibacillus, Achromobacter | Debromination, hydroxylation, ether-bond cleavage, ring opening. nih.govijournals.cn |

Table 3. Microbial Degradation Mechanisms for PBDEs. This table outlines the different pathways and microbial genera involved in the breakdown of PBDEs under anaerobic and aerobic conditions.

Phytoremediation involves the use of green plants to remove, degrade, or contain environmental contaminants. nih.govscirp.org While extensive research exists for heavy metals, the application of phytoremediation to organic pollutants like BDE-166 is an area of growing interest. nih.govfrontiersin.org Several mechanisms are involved in phytoremediation:

Phytoextraction: The uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the harvestable, above-ground biomass. nih.gov

Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil by immobilizing them through root sorption or precipitation within the rhizosphere. irjweb.com

Rhizofiltration: The adsorption or precipitation of contaminants onto plant roots or absorption into the roots, primarily used for contaminated water sources. nih.gov

Phytodegradation: The breakdown of organic contaminants within plant tissues, facilitated by enzymes produced by the plant. nih.gov

The potential for a specific plant to remediate BDE-166 depends on its ability to take up and translocate this hydrophobic compound. The effectiveness is influenced by the plant species, soil properties, and the bioavailability of the contaminant. scirp.org While direct evidence for the phytoremediation of BDE-166 is limited, studies on other persistent organic pollutants suggest that certain plant species may possess the metabolic pathways to degrade or sequester PBDEs, offering a green technology for managing contaminated sites.

Site-Specific Remediation Case Studies for PBDEs

While case studies focusing specifically on the remediation of this compound are not widely documented in publicly available literature, numerous studies have investigated the remediation of sites contaminated with the broader class of PBDEs. These studies are often located at former e-waste recycling sites, manufacturing facilities, or areas impacted by sewage sludge application. researchgate.netnih.gov The remediation techniques employed are applicable to various PBDE congeners, including hexabromodiphenyl ethers.

The primary remediation strategies for PBDE-contaminated media, such as soil and sediment, can be categorized as physical, chemical, and biological.

Chemical Remediation: Chemical oxidation and reduction have shown promise in laboratory and pilot-scale studies for degrading PBDEs.

Persulfate Oxidation: A study on e-waste contaminated soil demonstrated that persulfate oxidation, when combined with metal stabilization and bioremediation, achieved a PBDE degradation efficiency of 94.6%. researchgate.net A low dose of persulfate was found to be effective in oxidizing soil PBDEs and enhancing the bioavailability of the remaining compounds for subsequent biological treatment. researchgate.net

Nanoparticle-Based Reduction: The use of nanoscale zero-valent iron (nZVI) and bimetallic nanoparticles (e.g., Ni/Fe) has been investigated for the debromination of PBDEs. epa.govresearchgate.net One study found that Ni/Fe bimetallic nanoparticles could degrade 72% of decabromodiphenyl ether (BDE-209) in soil. researchgate.net The process involves a stepwise debromination, which would transform higher brominated congeners like hexaBDEs into less brominated, and often more mobile and bioavailable, forms before complete degradation. researchgate.net

Bioremediation: Bioremediation utilizes microorganisms to break down contaminants. For PBDEs, this often involves an initial anaerobic debromination step followed by aerobic degradation of the resulting diphenyl ether backbone. oaepublish.com

Combined Anaerobic-Aerobic Treatment: A proposed approach for wastewater involves using a two-stage reactor system. The first, an anaerobic reactor, would facilitate the initial debromination of highly brominated congeners. The second, an aerobic reactor, would then mineralize the less-brominated products. oaepublish.com This sequential process is considered a potential sustainable solution for the complete destruction of PBDEs. oaepublish.com

Phytoremediation: Some studies have explored the use of plants to remove PBDEs from contaminated soil.

Plant Uptake: Research has shown that planting crops in e-waste contaminated soil can contribute significantly to the removal of PBDEs through both plant uptake and the stimulation of soil microbial degradation. researchgate.net

The following table provides a summary of remediation technologies investigated for PBDE-contaminated sites, which would be applicable to this compound.

| Remediation Technology | Target Media | Mechanism | Key Findings / Efficacy | Reference |

| Stabilization + Persulfate Oxidation + Bioremediation | Soil | Combination of immobilizing heavy metals, chemical oxidation of PBDEs, and microbial degradation of remaining compounds. | Achieved 94.6% degradation and 60.3% mineralization of total PBDEs in an e-waste contaminated soil. | researchgate.net |

| Ni/Fe Bimetallic Nanoparticles | Soil | Reductive debromination of PBDEs at ambient temperature. | Degraded 72% of BDE-209 in spiked soil. Degradation pathway involves stepwise removal of bromine atoms. | researchgate.net |

| Sequential Anaerobic/Aerobic Bioreactors | Wastewater | Anaerobic debromination followed by aerobic degradation of the diphenyl ether structure. | Proposed as a sustainable technology for the permanent destruction of PBDEs, though primarily in the research phase. | oaepublish.com |

| Phytoremediation | Soil, Sediment | Plant uptake and enhanced microbial activity in the root zone (rhizosphere). | Planting mangroves in contaminated sediment enhanced microbial debromination of BDE-47. | researchgate.net |

| Electrokinetic Remediation | Soil | Use of a low-intensity direct electric current to move contaminants through the soil. | Bench-scale experiments indicate it may be an effective treatment for PBDEs in soil. | epa.gov |

These case studies and research efforts demonstrate a range of developing technologies for addressing PBDE contamination. The selection of a specific remediation strategy depends on site-specific factors, including the type and concentration of contaminants, soil and groundwater characteristics, and cost-effectiveness. epa.gov

Long Term Environmental Monitoring and Trends of 2,3,4,4 ,5,6 Hexabromodiphenyl Ether

Temporal Trends of 2,3,4,4',5,6-Hexabromodiphenyl Ether Concentrations in Environmental Samples

Sediment Cores as Historical Archives

Sediment cores serve as valuable historical archives, providing a timeline of chemical deposition in aquatic environments. Studies analyzing radiometrically dated sediment cores have revealed the historical trends of PBDEs, including congeners found in commercial octa-BDE mixtures. While specific data for BDE-140 is often limited, the general trend for many PBDEs shows an increase in concentrations from the mid-20th century, peaking in the late 1990s and early 2000s, followed by a decline in some regions. This pattern generally corresponds with the production and use of commercial PBDE formulations. birmingham.ac.uknih.gov For instance, a study of dated sediment cores from English lakes showed that concentrations of PBDEs, in general, increased towards the present. birmingham.ac.uk

Atmospheric and Water Column Trends

Data on the long-term atmospheric and water column trends of BDE-140 are limited. General studies on PBDEs in these matrices indicate that their presence is widespread, but establishing clear temporal trends for individual congeners like BDE-140 is challenging due to their low concentrations and the complexity of atmospheric and aquatic transport and fate processes.

Spatial Trends and Hotspot Identification for this compound

The spatial distribution of BDE-140 in the environment is not uniform, with higher concentrations typically found in areas with significant industrial and urban development. These "hotspots" are often associated with the historical use and disposal of products containing PBDEs.

Studies have shown that PBDE concentrations, including hexa-BDEs, are generally higher in industrialized and populated areas. For instance, research on sediments from coastal waters of Korea found higher concentrations of PBDEs near industrial complexes and harbors. pops.int Similarly, analysis of sediment cores from Tokyo Bay revealed elevated levels of brominated flame retardants in proximity to highly populated industrial zones, implicating industrial and human activities as primary sources. ucl.ac.uk

The identification of these hotspots is crucial for targeted monitoring and remediation efforts. Geographic information systems (GIS) and other spatial analysis tools can be employed to map contaminant levels and identify areas of concern.

| Location Category | Environmental Matrix | General BDE-140 Concentration Trend |

| Industrialized/Urban Areas | Sediment, Biota | Higher concentrations |

| Remote/Rural Areas | Sediment, Biota | Lower concentrations |

Impact of Regulatory Actions (e.g., Stockholm Convention listings) on Environmental Levels of this compound

International regulations, most notably the Stockholm Convention on Persistent Organic Pollutants (POPs), have had a significant impact on the environmental levels of many PBDEs. The commercial octabromodiphenyl ether (octa-BDE) mixture, which contains various hexa-BDEs including potentially BDE-140, was listed in the Stockholm Convention in 2009 for elimination of production and use. nih.govpops.int

The implementation of these regulations has led to a decrease in the environmental concentrations of targeted PBDEs in many parts of the world. nih.gov The decline in PBDE levels observed in various environmental matrices, such as bird eggs and sediment cores, from the early 2000s onwards is often attributed to the effectiveness of these regulatory actions. nih.gov For example, the phase-out of penta- and octa-BDE products in North America in the mid-2000s was consistent with the observed rapid decrease in ΣPBDE concentrations in Canadian Arctic seabird eggs. nih.gov

However, the long-range transport of these persistent chemicals means that they can still be detected in remote areas far from their original sources. Furthermore, the continued presence of products containing these flame retardants in use and in waste streams means that they can still be released into the environment. nih.gov

Predictive Modeling for Future Environmental Concentrations

Predictive modeling is an essential tool for forecasting the future environmental fate and concentrations of chemicals like BDE-140. These models use information on a chemical's properties, emission sources, and environmental transport and degradation processes to simulate its behavior over time.

While specific predictive models for BDE-140 are not widely documented in the provided search results, multimedia environmental fate models have been used to predict the long-term trends of other PBDEs. These models can help to understand how past and future regulatory actions might affect environmental concentrations. For example, modeling has been used to predict the decline of certain PBDEs in the environment following their regulation.

Challenges in predictive modeling for BDE-140 include obtaining accurate emission data, understanding its degradation pathways and rates in different environmental compartments, and accounting for its presence in older products that continue to be a source of release. Further research and more specific data on BDE-140 are needed to develop and validate accurate predictive models for its future environmental concentrations.

Theoretical and Computational Approaches in 2,3,4,4 ,5,6 Hexabromodiphenyl Ether Research

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. These calculations can predict a wide range of molecular properties, including stability, reactivity, and spectroscopic characteristics.

The three-dimensional structure and flexibility of 2,3,4,4',5,6-Hexabromodiphenyl ether are crucial determinants of its physical properties and biological interactions. The molecule's two phenyl rings can rotate around the central ether oxygen bridge, leading to various possible spatial arrangements, or conformations.

Table 1: Computational Methods for Conformational Analysis

| Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation via a functional of the electron density. It offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov | Potentially used to determine stable conformers, rotational energy barriers, and molecular geometry. Specific studies are not documented. |

| Self-Consistent Field Molecular Orbital (SCF-MO) | An ab initio method that solves the Hartree-Fock equations iteratively to find the best set of molecular orbitals and the minimum energy of the system. | Could be applied to analyze the molecule's orbital energies and electronic distribution in different conformations. Specific studies are not documented. |